molecular formula C7H4F2O B6247527 2-fluorobenzoyl fluoride CAS No. 13918-90-6

2-fluorobenzoyl fluoride

Cat. No. B6247527
CAS RN: 13918-90-6
M. Wt: 142.1
InChI Key:
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Description

2-Fluorobenzoyl chloride, also known as o-Fluorobenzoyl chloride or Benzoyl chloride, o-fluoro-, is a chemical compound with the formula C7H4ClFO . It has a molecular weight of 158.557 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of fluorobenzoic acids, which includes 2-fluorobenzoyl chloride, can be achieved by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This protocol was applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid . Enzymatic synthesis of fluorinated compounds has also been reported, involving various enzymes such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems .


Molecular Structure Analysis

The molecular structure of 2-fluorobenzoyl chloride has been investigated using gas electron diffraction data and normal coordinate calculations aided by quantum chemical calculations . The molecule exists in the gas phase as two stable non-planar conformers, anti and gauche, with respect to the halogen atom positions .


Chemical Reactions Analysis

The defluorination of 2-fluorobenzoate, which is related to 2-fluorobenzoyl chloride, initiates with substrate activation to yield 2-fluorobenzoyl-CoA, which is further converted to F-1,5-dienoyl-CoA isomers .


Physical And Chemical Properties Analysis

2-Fluorobenzoyl chloride has a molecular weight of 158.557 . More detailed physical and chemical properties were not found in the retrieved papers.

Mechanism of Action

Target of Action

It’s structurally similar compound, 2-fluorobenzoyl chloride, has been used in the synthesis of various organic compounds

Mode of Action

2-fluorobenzoyl chloride, a similar compound, reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give n-mono-n,n-di-substituted intermediate . This suggests that 2-fluorobenzoyl fluoride might also undergo similar reactions with biological targets, leading to the formation of new compounds.

Biochemical Pathways

Enzymatic defluorination of fluorinated compounds has been reported . In this process, enzymes break the carbon-fluorine bonds, which are the strongest single bonds in organic chemistry. This suggests that 2-fluorobenzoyl fluoride might be involved in similar biochemical reactions.

Pharmacokinetics

The introduction of an albumin binding moiety (abm) to a fluorinated compound has been shown to improve the pharmacokinetics by increasing the biological half-life . This suggests that similar strategies might be applicable to 2-fluorobenzoyl fluoride.

Result of Action

The defluorination of fluorinated compounds can lead to the release of fluoride ions . This suggests that 2-fluorobenzoyl fluoride might also release fluoride ions upon defluorination, which could have various effects on cellular processes.

Action Environment

The action, efficacy, and stability of 2-fluorobenzoyl fluoride can be influenced by various environmental factors. For instance, it’s structurally similar compound, 2-fluorobenzoyl chloride, is sensitive to moisture . Therefore, the presence of water and other environmental factors might influence the action of 2-fluorobenzoyl fluoride.

Safety and Hazards

2-Fluorobenzoyl chloride is considered hazardous. It is combustible and causes severe skin burns and eye damage . It may also cause respiratory irritation . Contact with water liberates toxic gas and the compound reacts violently with water .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-fluorobenzoyl fluoride can be achieved through the Friedel-Crafts acylation reaction using 2-fluorobenzoic acid and acetyl chloride as starting materials.", "Starting Materials": [ "2-fluorobenzoic acid", "acetyl chloride", "anhydrous aluminum chloride", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "1. Dissolve 2-fluorobenzoic acid (1.0 eq) in dichloromethane (5.0 eq) and cool the solution to 0°C.", "2. Slowly add anhydrous aluminum chloride (1.2 eq) to the solution while stirring.", "3. After the addition is complete, stir the mixture at 0°C for 30 minutes.", "4. Slowly add acetyl chloride (1.2 eq) to the reaction mixture while stirring at 0°C.", "5. After the addition is complete, stir the mixture at 0°C for 2 hours.", "6. Quench the reaction by adding ice-cold water (10.0 eq) to the mixture.", "7. Extract the organic layer with diethyl ether (3.0 eq).", "8. Wash the combined organic layers with sodium bicarbonate solution (10% w/v) and brine solution (10% w/v).", "9. Dry the organic layer over anhydrous sodium sulfate.", "10. Concentrate the solution under reduced pressure to obtain 2-fluorobenzoyl fluoride as a colorless liquid." ] }

CAS RN

13918-90-6

Product Name

2-fluorobenzoyl fluoride

Molecular Formula

C7H4F2O

Molecular Weight

142.1

Purity

95

Origin of Product

United States

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